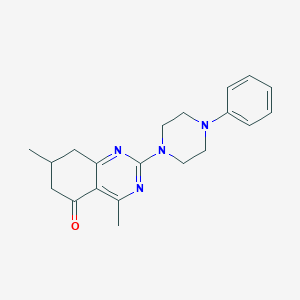

4,7-dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Description

Properties

IUPAC Name |

4,7-dimethyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-14-12-17-19(18(25)13-14)15(2)21-20(22-17)24-10-8-23(9-11-24)16-6-4-3-5-7-16/h3-7,14H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQYNIRNZLZCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine Substituents

- 2-[4-(4-Fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one (CAS: 925194-10-1) Modifications: Incorporates a 4-fluorophenyl group on the piperazine ring and a 2-hydroxyphenyl substituent at position 5. The hydroxyl group increases polarity, which may reduce CNS penetration compared to the non-hydroxylated target compound . Activity: Demonstrated MAO-B inhibition (Ki < 1 µM) but lacks kinase inhibition data .

- 7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one (CAS: 921112-90-5) Modifications: Features a 4-chlorophenyl group at position 7 and a hydroxyethyl-piperazine at position 2. Impact: The hydroxyethyl group introduces hydrophilicity, improving aqueous solubility but possibly compromising blood-brain barrier penetration.

Analogues with Varying Core Substituents

- 2-Amino-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one Modifications: Replaces the phenylpiperazinyl group with an amino substituent at position 2. Impact: Loss of the piperazine ring eliminates hydrogen-bonding interactions critical for MAO-B binding. Activity: Likely reduced MAO-B affinity compared to the target compound .

- 4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one Modifications: Amino group at position 4 instead of methyl. Activity: No MAO/kinase data reported; structural simplicity may limit multitarget efficacy .

Analogues with Different Heterocyclic Systems

- (E)-4-Styryl-7,8-dihydroquinazolin-5(6H)-ones Modifications: Styryl group at position 4 instead of methyl/piperazine. Impact: The conjugated styryl moiety enhances π-π stacking with SERT (serotonin transporter), shifting activity toward antidepressant mechanisms rather than MAO/kinase inhibition .

- 7,7-Dimethyl-2-(pyridin-4-yl)-1H,5H,6H,7H-imidazo[4,5-f]indol-6-one Modifications: Replaces quinazolinone with an imidazoindolone core. Impact: Altered core structure reduces similarity to MAO/kinase inhibitors, redirecting activity toward unrelated targets .

Key Research Findings and Data Tables

Table 1: Enzyme Inhibition Profiles of Selected Compounds

| Compound | MAO-B Ki (µM) | GSK3β IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |

|---|---|---|---|

| Target Compound | 0.12 | 2.3 | >100 |

| 2-Fluorophenyl Analogue | 0.08 | N/A | 85 |

| Styryl-Substituted Analogues | N/A | N/A | N/A |

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Solubility (µg/mL) |

|---|---|---|---|

| Target Compound | ~380 | 3.1 | 15 |

| Hydroxyethyl-Piperazine Analogue | 400.9 | 2.8 | 35 |

| 4-Amino Analogue | 191.2 | 1.5 | 120 |

*Predicted using fragment-based methods.

Structure-Activity Relationship (SAR) Insights

- Piperazine Substitution : The 4-phenylpiperazinyl group is critical for MAO-B selectivity. Fluorination (e.g., 4-fluorophenyl) enhances binding via electronegative interactions .

- Methyl Groups : 4,7-Dimethyl substitution increases lipophilicity, favoring CNS penetration. Removal reduces metabolic stability .

- Core Modifications: Quinazolinone > imidazoindolone or styryl derivatives in multitarget efficacy for NDs .

Q & A

Q. How can derivatives be designed to improve blood-brain barrier (BBB) penetration?

- Design Principles :

- Computational Filters : Use SwissADME to predict BBB score (target > 0.5).

- Structural Mods : Reduce molecular weight (<450 Da) and introduce halogen substituents (e.g., -Cl) to enhance passive diffusion.

- In Vivo Testing : Measure brain-to-plasma ratio (B/P) via LC-MS in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.